1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene
Description
Properties
IUPAC Name |
3-bromo-2-ethoxy-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-5(10)3-4-6(7(8)9)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWRBNHKVFTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Ethoxylation: Introduction of the ethoxy group using ethyl alcohol in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Major Products
Reduction: Conversion of the nitro group to an amine results in 1-Bromo-2-ethoxy-3-fluoro-6-aminobenzene.
Substitution: Introduction of various substituents at the meta position relative to the nitro group.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Exploration of its derivatives for potential therapeutic applications.
Agricultural Chemistry: Investigation of its role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups facilitates nucleophilic attack on the benzene ring.
Reduction: The nitro group undergoes reduction to form an amine, involving the transfer of electrons and protons.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent type, position, and number critically influence molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Nitro Groups: The nitro group (NO₂) is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution reactivity. In 1-Bromo-2-nitrobenzene, the para-nitro group directs incoming electrophiles to the meta position, whereas in the target compound, the nitro group at position 6 may alter regioselectivity .
- Ethoxy vs. Methoxy : Ethoxy (OEt) substituents, as in the target compound, introduce greater steric hindrance compared to methoxy (OMe) groups (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene in ). This reduces solubility in polar solvents but may enhance stability in hydrophobic environments .
- Halogen Effects : Bromine’s higher atomic radius and polarizability compared to chlorine or fluorine increase van der Waals interactions, affecting melting points and crystal packing (e.g., 1-Bromo-3-chloro-5-fluorobenzene has a density of 1.72 g/cm³, higher than most chloro-fluoro analogs) .
Cost and Availability
Ethoxy-substituted derivatives (e.g., 1-Bromo-3-(trifluoromethoxy)benzene at ¥3,400/25g) are generally costlier than methoxy or chloro analogs due to synthetic complexity . The target compound’s niche substitution pattern may limit commercial availability, necessitating custom synthesis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene?
- Methodological Answer : Synthesis typically involves sequential functionalization of benzene derivatives.
Ethoxy and Fluoro Introduction : Use nucleophilic aromatic substitution (SNAr) with directing groups (e.g., nitro) to position ethoxy and fluoro substituents regioselectively. Ethylation via Williamson synthesis and fluorination using HF or DAST (diethylaminosulfur trifluoride) are common .
Nitration : Controlled nitration at the para position relative to bromine is achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) or halogen exchange (e.g., CuBr₂) ensures bromine placement at the meta position relative to nitro .
- Validation : Monitor intermediates via TLC and confirm regiochemistry using ¹H/¹³C NMR (e.g., coupling patterns for ortho/para substituents) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR: Identify ethoxy (-OCH₂CH₃) as a triplet (~1.3 ppm) and quartet (~3.4 ppm). Fluorine-induced splitting in aromatic protons confirms substituent positions .
- ¹⁹F NMR: Single peak near -110 ppm (meta-fluoro) vs. -100 ppm (para-fluoro) distinguishes substitution patterns .
- Mass Spectrometry : GC-MS or LC-HRMS verifies molecular ion ([M]⁺ at m/z ~263) and fragmentation patterns (e.g., loss of NO₂ or Br) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) identifies nitro-aromatic impurities; ≥95% purity is standard for research-grade material .
Q. How do the electron-withdrawing groups (EWGs) influence reactivity?
- Methodological Answer :
- Nitro Group : Directs electrophilic substitution to meta positions and stabilizes intermediates via resonance. Reactivity in SNAr is enhanced by the nitro group’s -I effect, enabling reactions with strong nucleophiles (e.g., amines) under mild conditions .
- Fluoro and Ethoxy : Fluorine’s -I effect increases electrophilicity, while ethoxy’s +M effect competes, requiring careful balancing in multi-step syntheses .
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity data during substitution reactions?
- Methodological Answer :
- Controlled Experiments : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Vary solvent polarity (e.g., DMF vs. DCM) to assess solvation effects .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for competing substitution pathways. Match predicted vs. observed NMR shifts .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene-d₃) to track substitution sites via ²H NMR .
Q. What mechanistic insights govern nucleophilic aromatic substitution (NAS) in this compound?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) to determine rate constants. Plot ln([reactant]) vs. time to assess order .
- In-Situ Monitoring : Employ stopped-flow FTIR or Raman spectroscopy to detect transient intermediates (e.g., Meisenheimer complexes) .
- Isotope Effects : Compare kH/kD ratios using deuterated solvents (DMSO-d₆ vs. DMSO) to identify rate-limiting steps (e.g., proton transfer vs. bond formation) .
Q. How to mitigate degradation during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze products via LC-MS. Common degradants include dehalogenated or denitro derivatives .
- Storage Conditions : Store in amber vials at -20°C under inert gas. Add stabilizers (e.g., BHT) to inhibit radical-mediated bromine loss .
- Quality Control : Periodic NMR (¹H/¹⁹F) and XRD checks ensure structural integrity. PXRD identifies crystalline vs. amorphous degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
